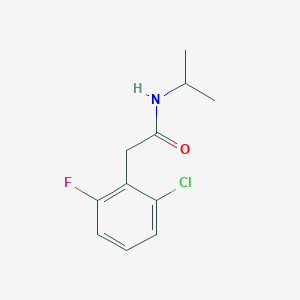![molecular formula C27H21N5O3 B2642334 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206990-05-7](/img/new.no-structure.jpg)
5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Synthesis of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a naphthalene-based diketone or aldehyde under acidic or basic conditions.
Coupling of the oxadiazole and pyrazolo[1,5-a]pyrazine units: The final step typically involves a condensation reaction, where the oxadiazole derivative is coupled with the pyrazolo[1,5-a]pyrazine core, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and naphthyl moieties, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazolo[1,5-a]pyrazine core, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Bases: K₂CO₃, sodium hydroxide (NaOH)
Solvents: DMF, dichloromethane (DCM), ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound might exhibit interesting interactions with biomolecules due to its heterocyclic nature. It could be investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of multiple heterocycles suggests potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
Industrially, the compound might find applications in materials science, particularly in the development of organic semiconductors, dyes, or as a precursor for advanced polymers.
作用機序
The mechanism of action of 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The oxadiazole and pyrazolo[1,5-a]pyrazine rings could facilitate binding to active sites or allosteric sites, modulating the activity of the target protein.
類似化合物との比較
Similar Compounds
- 5-(2-phenyl-1,2,4-oxadiazol-5-yl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The uniqueness of 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethoxy group on the phenyl ring, for example, might enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
特性
CAS番号 |
1206990-05-7 |
|---|---|
分子式 |
C27H21N5O3 |
分子量 |
463.497 |
IUPAC名 |
5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H21N5O3/c1-2-34-24-13-6-5-11-21(24)26-28-25(35-30-26)17-31-14-15-32-23(27(31)33)16-22(29-32)20-12-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3 |
InChIキー |
KSCDRAWXTXQOST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)

![(E)-N-({3-[(1E)-(HYDROXYIMINO)METHYL]-2,4,6-TRIMETHYLPHENYL}METHYLIDENE)HYDROXYLAMINE](/img/structure/B2642255.png)
![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)

![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)




![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2642267.png)
![5-TERT-BUTYL-3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2642271.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B2642274.png)
